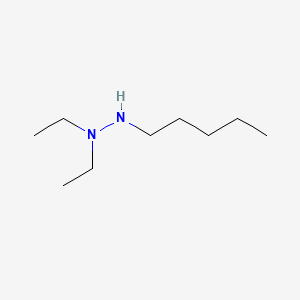
1,1-Diethyl-2-pentylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethyl-2-pentylhydrazine is a chemical compound with the molecular formula C9H22N2 and a molecular weight of 158.28 g/mol It is a hydrazine derivative, characterized by the presence of two ethyl groups and a pentyl group attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-2-pentylhydrazine typically involves the reaction of hydrazine with appropriate alkyl halides. One common method is the alkylation of hydrazine with diethyl sulfate and pentyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethyl-2-pentylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or azo compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines .
Applications De Recherche Scientifique
1,1-Diethyl-2-pentylhydrazine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Diethyl-2-pentylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular function and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diethylhydrazine: Similar structure but lacks the pentyl group.
1,1-Dimethyl-2-pentylhydrazine: Similar structure but with methyl groups instead of ethyl groups.
1,1-Diethyl-2-butylhydrazine: Similar structure but with a butyl group instead of a pentyl group.
Uniqueness
1,1-Diethyl-2-pentylhydrazine is unique due to the presence of both ethyl and pentyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
67398-41-8 |
|---|---|
Formule moléculaire |
C9H22N2 |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
1,1-diethyl-2-pentylhydrazine |
InChI |
InChI=1S/C9H22N2/c1-4-7-8-9-10-11(5-2)6-3/h10H,4-9H2,1-3H3 |
Clé InChI |
MVMRYSSNWDNQEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


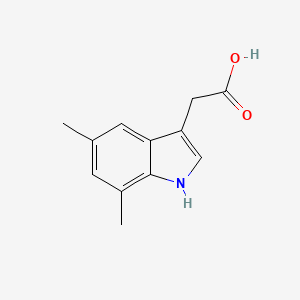
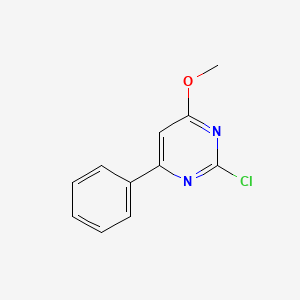
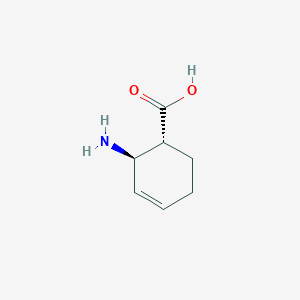

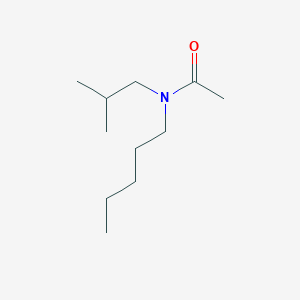
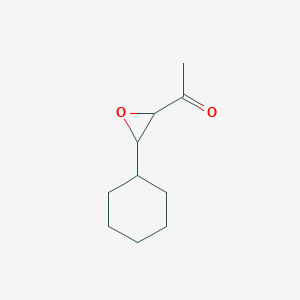
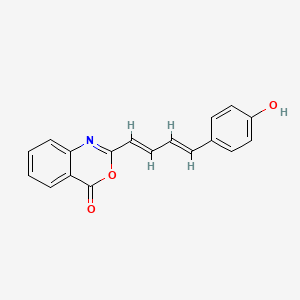
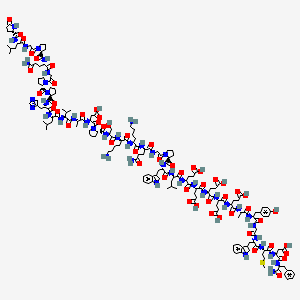
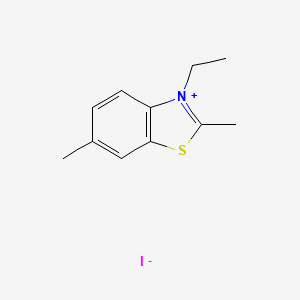
![2,4-Dihydro-4-[(6-methoxybenzothiazol-2-yl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B13802621.png)
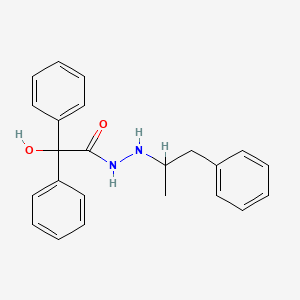
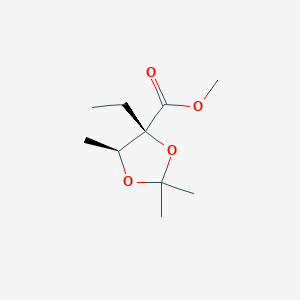
![N-[4-[[(Z)-1-(2-hydroxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B13802633.png)
![1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine](/img/structure/B13802652.png)
